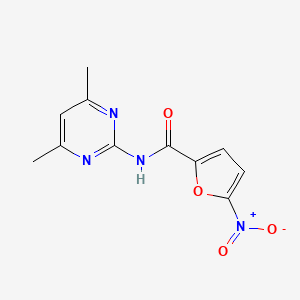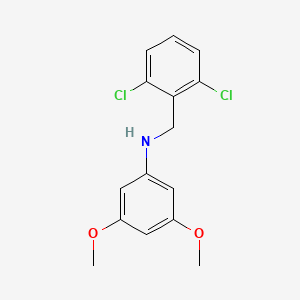![molecular formula C21H27N3O4S B5834716 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide, commonly known as MPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of MPAPA involves its interaction with various enzymes and receptors in the body. It has been found to inhibit the activity of phosphodiesterase-5, which plays a role in the regulation of blood flow. This inhibition results in increased blood flow to the penis, making MPAPA a potential treatment for erectile dysfunction. MPAPA has also been found to inhibit the activity of monoamine oxidase-A, which is involved in the regulation of neurotransmitters such as serotonin. This inhibition results in increased levels of serotonin in the brain, making MPAPA a potential treatment for depression and anxiety.
Biochemical and Physiological Effects:
MPAPA has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis, resulting in increased blood flow and improved erectile function. MPAPA has also been found to increase the levels of serotonin in the brain, resulting in improved mood and decreased anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MPAPA for lab experiments is its ability to inhibit the activity of multiple enzymes and receptors, making it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of MPAPA for lab experiments is its complex synthesis process, which requires the use of various reagents and catalysts and can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on MPAPA. One direction is to explore its potential applications in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease, which are characterized by the dysfunction of specific enzymes and receptors. Another direction is to investigate the potential side effects of MPAPA and its interactions with other drugs, as well as to optimize its synthesis process to make it more cost-effective and efficient.
Conclusion:
In conclusion, MPAPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its ability to inhibit the activity of multiple enzymes and receptors makes it a promising candidate for the development of drugs for the treatment of various diseases. Further research is needed to explore its potential applications and optimize its synthesis process.
Méthodes De Synthèse
MPAPA is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis process begins with the reaction of 4-methoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then reacted with N-(2-phenylethyl)acetamide in the presence of a palladium catalyst to yield MPAPA.
Applications De Recherche Scientifique
MPAPA has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes and receptors, including phosphodiesterase-5, monoamine oxidase-A, and serotonin transporter. These activities make MPAPA a promising candidate for the development of drugs for the treatment of various diseases such as depression, anxiety, and erectile dysfunction.
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-28-19-7-9-20(10-8-19)29(26,27)24-15-13-23(14-16-24)17-21(25)22-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTPQEMGNURVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)
![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)




![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)


![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)

![N'-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B5834738.png)
